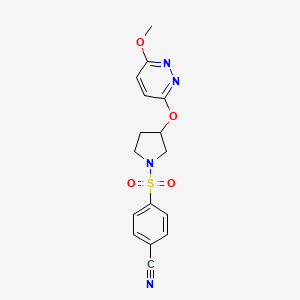

4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-23-15-6-7-16(19-18-15)24-13-8-9-20(11-13)25(21,22)14-4-2-12(10-17)3-5-14/h2-7,13H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFRECGOOSPBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves the following steps:

Nucleophilic substitution reactions where the sulfonyl group is introduced.

Cyclization to form the pyrrolidine ring.

Methoxylation of the pyridazinyl ring.

Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the exact synthetic route chosen by researchers, often involving mild to moderate temperature ranges and common organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods include large-scale synthesis using batch reactors.

Flow chemistry techniques can also be applied for continuous synthesis, offering enhanced efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid, resulting in oxidized derivatives.

Reduction: : Reduction reactions often involve reagents like lithium aluminum hydride, leading to the formation of reduced sulfonyl or pyrrolidine derivatives.

Substitution: : Nucleophilic substitution can occur at the sulfonyl group or on the benzene ring, depending on the conditions and reagents used, such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Typical reagents include base catalysts, oxidizing agents, and reducing agents under varied temperature and pressure conditions.

Major Products

Depending on the reaction type, products may include sulfonyl oxides, reduced pyrrolidine derivatives, or substituted benzene compounds.

Scientific Research Applications

In Chemistry

Utilized as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.

Acts as a precursor for the development of novel catalysts and organic materials.

In Biology and Medicine

Investigated for its potential pharmaceutical properties, including as an inhibitor for specific enzymes or as a scaffold for drug design.

Used in biological assays to study cellular responses and enzyme interactions.

In Industry

Applied in the manufacturing of specialty chemicals and materials.

Potential use in the production of agrochemicals and fine chemicals.

Mechanism of Action

4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The methoxypyridazinyl moiety allows for binding to active sites, while the sulfonyl group provides stability and enhances interaction potency. Pathways involved often include enzyme inhibition or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Analysis

The compound’s core structure can be compared to analogs with sulfonyl, pyrrolidine, and aromatic heterocyclic motifs.

Key Observations:

Sulfonyl Group Reactivity : The target compound’s sulfonyl group may enhance solubility and hydrogen-bonding capacity compared to the sulfinyl group in compound 3s , which is critical for binding to proton pumps.

Pyrrolidine vs. Tetrahydrofuran Rings : The pyrrolidine ring in the target compound offers conformational flexibility, contrasting with the rigid tetrahydrofuran core in compound 9 , which is tailored for nucleotide mimicry.

Methoxy-Substituted Heterocycles : The 6-methoxypyridazinyl group in the target compound may exhibit distinct electronic effects compared to the methoxypyridine in 3s or the methoxypyrimidine in 9 , influencing binding affinity and metabolic stability.

Nitrile Functionality : The benzonitrile group in the target compound could engage in dipole-dipole interactions or act as a hydrogen bond acceptor, similar to the nitrile in compound 9 , but its placement on an aromatic ring may alter steric accessibility.

Biological Activity

4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C16H24N4O5S

- Molecular Weight : 384.5 g/mol

- CAS Number : 2034247-88-4

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds containing benzimidazole and benzothiazole moieties demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358, with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 |

| Compound 6 | HCC827 | 5.13 ± 0.97 |

| Compound 9 | NCI-H358 | 0.85 ± 0.05 |

These findings suggest that modifications in the chemical structure can enhance antitumor efficacy.

The proposed mechanism of action for similar compounds involves interaction with DNA and modulation of cellular pathways. For example, certain derivatives have been shown to bind within the minor groove of AT-DNA, affecting its structural integrity and function . The presence of specific functional groups, such as methoxy or sulfonyl groups, may further influence these interactions.

Study on Antitumor Efficacy

A study conducted on newly synthesized derivatives revealed that compounds with a pyrrolidine ring exhibited enhanced cytotoxicity against lung cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that while the compounds were less toxic to normal cells (e.g., MRC-5 fibroblasts), they effectively inhibited tumor growth, highlighting their potential as therapeutic agents .

Antimicrobial Activity

In addition to antitumor properties, related compounds have also been evaluated for antimicrobial activity. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus showed promising results, suggesting that these compounds could serve dual purposes in treating infections alongside cancer .

Q & A

Basic Research Question

- NMR : Confirm pyrrolidine ring conformation (δ 3.5–4.0 ppm for N–CH2) and sulfonamide protons (δ 7.8–8.2 ppm) .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) with ESI+ detection (expected [M+H]+ = 402.1) .

- X-ray Crystallography : Resolve ambiguous stereochemistry; similar compounds show bond lengths of 1.76 Å for S–N bonds .

How do substituent modifications affect bioactivity?

Advanced Research Question

Structure-Activity Relationship (SAR) Findings :

- Methoxy Position : 6-Methoxypyridazine enhances solubility but reduces CYP450 inhibition compared to 5-substituted analogs .

- Benzonitrile Replacement : Switching to acetamide (e.g., N-(4-sulfamoylphenyl)acetamide) decreases cytotoxicity (IC50 shift from 2 μM to >50 μM) .

Experimental Design : Synthesize 10 analogs with systematic substitutions; assess activity in kinase panels and solubility via HPLC logP .

What strategies mitigate compound degradation during storage?

Advanced Research Question

- Stability Studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) reveals hydrolytic sensitivity at the sulfonamide bond .

- Formulation : Lyophilize with trehalose (1:1 w/w) to stabilize against moisture .

- Storage : Store at –20°C under argon; avoid repeated freeze-thaw cycles (HPLC purity drops by 5% after 3 cycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.